Ethanimidamide, N,N'-dibutyl-
Description
Amidines, in general, are nitrogen-containing compounds with the structure R1C(NR2R3)=NH, where substituents influence their chemical and biological properties.
Key structural features of ethanimidamides include:
- Amidine core: A conjugated system with delocalized electrons, enabling hydrogen bonding and coordination with metals.
Properties
CAS No. |
52120-15-7 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,N'-dibutylethanimidamide |
InChI |
InChI=1S/C10H22N2/c1-4-6-8-11-10(3)12-9-7-5-2/h4-9H2,1-3H3,(H,11,12) |
InChI Key |
BSENPUMSGQVFKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=NCCCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-dibutyl- typically involves the reaction of ethanimidamide with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of Ethanimidamide, N,N’-dibutyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanimidamide, N,N’-dibutyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) or Grignard reagents (RMgX) are employed.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with different alkyl or aryl groups.
Scientific Research Applications
Ethanimidamide, N,N’-dibutyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanimidamide, N,N’-dibutyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Ethanimidamide Derivatives
Key Observations :
- Lipophilicity : Butyl and phenyl substituents increase lipophilicity compared to smaller groups (e.g., methyl), affecting solubility and environmental persistence .
- Reactivity: Cyano groups (as in acetamiprid) enhance insecticidal activity by interacting with nicotinic acetylcholine receptors , while hydroxylamine groups enable metal complexation .
Physical-Chemical Properties
Table 2: Thermodynamic and Solubility Data
Notes:
- ΔsubH : Higher in aromatic derivatives (e.g., N,N'-diphenyl-) due to stronger intermolecular π-π stacking .
- Butyl vs. Phenyl : Butyl groups may reduce melting points compared to phenyl derivatives due to weaker van der Waals forces.
Table 3: Toxicity and Environmental Impact
Key Trends :
- Amidine Core : Can form hydrogen bonds with biological targets (e.g., acetamiprid’s interaction with nAChR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
